4-Deacetyl-4-O-isobutyrylkinamycin C
Description
Properties
IUPAC Name |
[(1S,3S,4R)-1,2-diacetyloxy-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O10/c1-10(2)25(34)38-23-19-17(22(36-11(3)29)24(26(23,5)35)37-12(4)30)16-18(28(19)9-27)21(33)15-13(20(16)32)7-6-8-14(15)31/h6-8,10,22-24,31,35H,1-5H3/t22-,23+,24?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAYEQMDEPTHTO-SJIZWNSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C2=C(C(C(C1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1C2=C([C@@H](C([C@@]1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923592 | |
| Record name | 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120901-49-7 | |
| Record name | 4-Deacetyl-4-O-isobutyrylkinamycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120901497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deacetyl-4-O-isobutyrylkinamycin C involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the diazofluorene core and subsequent functionalization to introduce the isobutyryl and deacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of 4-Deacetyl-4-O-isobutyrylkinamycin C typically involves fermentation processes using genetically engineered strains of Streptomyces or Salinispora. These microorganisms are cultured under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate 4-Deacetyl-4-O-isobutyrylkinamycin C .
Chemical Reactions Analysis
Types of Reactions
4-Deacetyl-4-O-isobutyrylkinamycin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazofluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted diazofluorene compounds .
Scientific Research Applications
4-Deacetyl-4-O-isobutyrylkinamycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of diazofluorene derivatives.
Biology: The compound is studied for its antimicrobial properties and its ability to inhibit the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its antiproliferative effects.
Industry: It is used in the development of new antibiotics and other pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-Deacetyl-4-O-isobutyrylkinamycin C involves the formation of reactive intermediates, such as ortho-quinone methides or free radicals, which can interact with cellular components. These intermediates can cause DNA damage, leading to cell death. The compound targets various molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analog: 3-O-Isobutyrylkinamycin C
The most direct analog is 3-O-isobutyrylkinamycin C , co-produced with 4-Deacetyl-4-O-isobutyrylkinamycin C by Saccharothrix spp. Key differences include:
- Substituent Position : The isobutyryl group is located at the 3-O position instead of 4-O.
- Acetylation Status : 3-O-Isobutyrylkinamycin C retains the acetyl group at position 4, whereas 4-Deacetyl-4-O-isobutyrylkinamycin C is deacetylated.
Bioactivity Comparison :
Both compounds show similar antimicrobial spectra, but 4-Deacetyl-4-O-isobutyrylkinamycin C demonstrates marginally higher activity against Staphylococcus aureus (MIC: 0.5 µg/mL vs. 1.0 µg/mL for the 3-O analog) . This suggests that deacetylation at position 4 may enhance membrane permeability or target binding.
Other Angucycline Derivatives from Saccharothrix spp.
Recent studies have identified additional angucyclines from Saccharothrix espanaensis AN 113, including:
- Espanaenolides: Feature a macrocyclic lactone fused to the angucycline core.
- Diketopiperazine-angycyclinones: Hybrid structures with diketopiperazine moieties.
Structural and Functional Contrasts :
Key Observations :
- Acylation vs. Lactonization: The isobutyryl group in 4-Deacetyl-4-O-isobutyrylkinamycin C enhances solubility compared to lactone-containing espanaenolides, which exhibit higher cytotoxicity .
- Hybrid Structures: Diketopiperazine-angycyclinones show broader antifungal activity, absent in kinamycin derivatives .
Broader Kinamycin Family
Kinamycins (e.g., kinamycin C, D) share the diazofluorene core but differ in substituents:
- Kinamycin C : Lacks isobutyryl groups; exhibits DNA-damaging activity via radical generation.
- 4-Deacetyl-4-O-isobutyrylkinamycin C: The isobutyryl group may stabilize the molecule, reducing nonspecific radical production and improving selectivity .
Q & A
Q. How was the structure of 4-Deacetyl-4-O-isobutyrylkinamycin C elucidated, and what analytical techniques were pivotal in its characterization?
The structure was determined using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key steps included comparing spectral data with related kinamycins, identifying the isobutyryl and deacetyl moieties, and confirming stereochemistry via NOE (nuclear Overhauser effect) experiments. These methods are standard for natural product characterization to resolve substituent positions and stereochemical arrangements .
Q. What biological activity has been reported for 4-Deacetyl-4-O-isobutyrylkinamycin C, and how were these assays designed?
Initial studies identified antibacterial properties using agar diffusion assays against Gram-positive bacteria. Experimental design included positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments) to validate activity. Minimum inhibitory concentration (MIC) values were determined via broth microdilution, with standardized bacterial inoculum sizes and incubation conditions .
Q. What are the primary challenges in isolating 4-Deacetyl-4-O-isobutyrylkinamycin C from Saccharothrix cultures?
Isolation involves solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (silica gel or HPLC). Challenges include low natural yield, co-elution with structurally similar metabolites, and stability issues during purification. Methodological optimizations focus on adjusting solvent polarity gradients and employing preparative TLC for preliminary separation .
Advanced Research Questions
Q. How can fermentation conditions be optimized to enhance 4-Deacetyl-4-O-isobutyrylkinamycin C production in Saccharothrix species?
Strain-specific media optimization (e.g., carbon/nitrogen ratios, trace elements) and stress induction (e.g., temperature shifts or oxidative stress) are critical. Experimental designs should use response surface methodology (RSM) to model interactions between variables. Genomic analysis of biosynthetic gene clusters can guide overexpression or knockout strategies to upregulate production pathways .
Q. What strategies are recommended for synthesizing analogs of 4-Deacetyl-4-O-isobutyrylkinamycin C to improve pharmacokinetic properties?
Regioselective acylation or deacylation reactions can modify the core structure. For example, replacing the isobutyryl group with other acyl donors (e.g., acetyl or propionyl) may alter solubility. Computational docking studies can predict binding affinity changes to target enzymes, guiding synthetic priorities. Stability assays (e.g., pH or plasma incubation) should validate analog robustness .
Q. How should researchers address contradictory data in studies evaluating 4-Deacetyl-4-O-isobutyrylkinamycin C’s mechanism of action?
Contradictions may arise from differences in assay systems (e.g., bacterial vs. mammalian cell models) or concentration ranges. Meta-analyses should standardize data by normalizing to positive/negative controls. Advanced techniques like transcriptomics or proteomics can identify downstream effectors, resolving whether observed effects are direct or indirect .
What frameworks are suitable for formulating research questions on the compound’s therapeutic potential?
The FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensure alignment with practical and ethical constraints. For mechanistic studies, PICO (Population, Intervention, Comparison, Outcome) can structure hypotheses, e.g., “Does 4-Deacetyl-4-O-isobutyrylkinamycin C (Intervention) reduce biofilm formation (Outcome) in Staphylococcus aureus (Population) compared to vancomycin (Comparison)?” .
Q. How should researchers design in vivo studies to evaluate toxicity and efficacy of this compound?
Dose-ranging studies in animal models (e.g., murine infection models) should include pharmacokinetic profiling (e.g., bioavailability, half-life) and histopathological assessments. Control groups must account for vehicle effects, and sample sizes should be calculated via power analysis to ensure statistical validity. Longitudinal monitoring for off-target effects (e.g., hepatic or renal toxicity) is critical .
Methodological Guidance
Q. What are best practices for presenting structural and bioactivity data in publications?
Follow journal-specific guidelines for figures: limit chemical structures to 2–3 in graphical abstracts, use color to highlight key functional groups, and avoid overcrowding. Tabulate bioactivity data with clear headers (e.g., MIC, IC50) and include error margins (±SD/SEM). Raw spectral data (NMR, MS) should be deposited in supplementary materials .
Q. How can researchers ensure data reliability when reporting 4-Deacetyl-4-O-isobutyrylkinamycin C’s biological activity?
Replicate experiments across independent batches (n ≥ 3) and include internal standards in assays (e.g., ATP quantification for cytotoxicity assays). Validate purity via HPLC (>95%) and report batch-to-batch variability. Cross-validate findings with orthogonal methods (e.g., genetic knockdown of putative targets) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
